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Compound of Interest
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Cat. No.: B12368988 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed guide for the covalent labeling of antibodies with Alexa

Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester. AF 568 is a bright, photostable

orange fluorescent dye widely used in various applications, including immunofluorescence

microscopy, flow cytometry, and western blotting.[1][2] The NHS ester reactive group allows for

the straightforward and efficient conjugation of the dye to primary amines on the antibody,

forming a stable amide bond.[3][4]

Principle of the Reaction
The labeling chemistry is based on the reaction of the succinimidyl ester group of AF 568 with

primary amine groups (-NH2) present on the antibody.[3] These primary amines are

predominantly found on the side chains of lysine residues and at the N-terminus of the antibody

polypeptide chains.[5][6] The reaction is a nucleophilic acyl substitution where the deprotonated

primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This

results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS)

as a byproduct.[3][7]

To ensure the primary amines are deprotonated and thus reactive, the labeling reaction is

typically carried out at a slightly alkaline pH, generally between 8.0 and 8.5.[3][5][8] It is crucial
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to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with

the antibody for reaction with the NHS ester.[5][6]
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Figure 1: Chemical reaction for labeling antibodies with AF 568 NHS ester.
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Reagent Specifications Storage

Antibody

Purified antibody at a

concentration of 2-10 mg/mL.

Must be in an amine-free

buffer (e.g., PBS).[9]

2-8°C or as recommended

AF 568 NHS Ester High-quality, anhydrous.
-20°C, desiccated, protected

from light.[1][2]

Anhydrous DMSO or DMF

High-quality, anhydrous

dimethyl sulfoxide or

dimethylformamide.

Room temperature,

desiccated.

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.3.[3][10]
Room temperature.

Quenching Buffer (Optional)
1.5 M Hydroxylamine, pH 8.5

or 1 M Tris-HCl, pH 8.0.[11]
Room temperature.

Purification Resin

Gel filtration resin (e.g.,

Sephadex G-25) or dialysis

cassette.[9][10]

As per manufacturer's

instructions.

Equipment
Spectrophotometer or NanoDrop

Microcentrifuge

Vortex mixer

Pipettes and tips

Reaction tubes (e.g., microcentrifuge tubes)

Gel filtration columns or dialysis equipment
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This section outlines the detailed methodology for labeling your antibody with AF 568 NHS
ester, purification of the conjugate, and determination of the degree of labeling.
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Figure 2: Experimental workflow for antibody labeling with AF 568 NHS ester.

Preparation of Reagents
Antibody Preparation:

Ensure your antibody is at a concentration between 2-10 mg/mL for optimal labeling.[9]

The antibody must be in an amine-free buffer like PBS. If it is in a buffer containing Tris or

glycine, it must be dialyzed against PBS prior to labeling.[6][9]

Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the

pH to ~8.3.[4]

AF 568 NHS Ester Stock Solution:

Briefly centrifuge the vial of AF 568 NHS ester to collect the powder at the bottom.

Prepare a 10 mg/mL stock solution by dissolving the dye in high-quality anhydrous DMSO

or DMF.[11][12] This should be done immediately before use as NHS esters are moisture-

sensitive.[5]

Labeling Reaction
Calculate Molar Ratio:

The optimal molar ratio of dye to antibody should be empirically determined. A good

starting point is to test ratios of 5:1, 10:1, and 20:1 (dye:antibody).[12]

Use the following formulas to calculate the required volume of dye solution:

Moles of Antibody = (Antibody concentration (mg/mL) / Antibody molecular weight (

g/mol )) * Volume (mL)

Volume of Dye = (Moles of Antibody * Molar Ratio) / Dye stock concentration (mol/L)

Conjugation:
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While gently vortexing the antibody solution, slowly add the calculated volume of the AF
568 NHS ester stock solution.[11]

Incubate the reaction for 1 hour at room temperature, protected from light.[5][10]

Quenching (Optional):

To stop the reaction, you can add a quenching buffer such as hydroxylamine or Tris to a

final concentration of 50-100 mM and incubate for 15-30 minutes.[5][11] This step is

optional but can prevent over-labeling.

Purification of the Labeled Antibody
It is crucial to remove any unconjugated AF 568 dye, as it can lead to high background in

downstream applications.

Gel Filtration: This is the most common method.[9][10]

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

Apply the reaction mixture to the top of the column.

Elute with PBS. The labeled antibody will be in the first colored fractions to elute, while the

smaller, unconjugated dye molecules will elute later.

Dialysis:

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight

cutoff (e.g., 10 kDa).

Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least

two buffer changes.[6]

Quality Control: Determination of Degree of Labeling
(DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. The

optimal DOL is typically between 2 and 10.[9][13]
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Spectrophotometric Measurement:

Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the

absorbance maximum of AF 568, which is 578 nm (Amax).[10]

Calculations:

Correction for Dye Absorbance at 280 nm: The dye also absorbs light at 280 nm. This

needs to be corrected for to accurately determine the protein concentration. The correction

factor (CF) for AF 568 is approximately 0.53.

Corrected A280 = A280 - (Amax * CF)

Calculate Molar Concentrations:

Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody

* Path length (cm))

The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.[13]

Dye Concentration (M) = Amax / (Molar extinction coefficient of AF 568 * Path length

(cm))

The molar extinction coefficient for AF 568 is 88,000 M⁻¹cm⁻¹.[1][10]

Calculate DOL:

DOL = Dye Concentration (M) / Antibody Concentration (M)

Storage and Stability
Store the labeled antibody at 2-8°C, protected from light.[14] For long-term storage, it can be

aliquoted and stored at -20°C, with the addition of a cryoprotectant like 50% glycerol. Avoid

repeated freeze-thaw cycles.[14]
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Issue Possible Cause Solution

Low DOL

- Antibody concentration too

low. - Reaction pH is not

optimal. - NHS ester has

hydrolyzed. - Buffer contains

primary amines.

- Concentrate the antibody to

>2 mg/mL. - Ensure the

reaction buffer is at pH 8.0-8.5.

- Use fresh, anhydrous

DMSO/DMF and a fresh vial of

dye. - Dialyze the antibody into

an amine-free buffer like PBS.

High DOL (potential for

quenching or precipitation)

- Molar ratio of dye to antibody

is too high.

- Reduce the molar ratio of dye

to antibody in the reaction.

High background in application
- Incomplete removal of

unconjugated dye.

- Repeat the purification step

(gel filtration or dialysis).

Loss of antibody activity
- Over-labeling can affect the

antigen-binding site.

- Reduce the molar ratio of dye

to antibody. - Consider site-

specific labeling techniques if

activity is consistently lost.
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Parameter Recommended Value Reference

Antibody Concentration 2-10 mg/mL

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.0-8.5
[3][5]

Dye:Antibody Molar Ratio 5:1 to 20:1 (to be optimized)

Incubation Time 1 hour [5][10]

Incubation Temperature Room Temperature [5][10]

AF 568 Extinction Coefficient 88,000 M⁻¹cm⁻¹ at 578 nm [1][10]

IgG Extinction Coefficient ~210,000 M⁻¹cm⁻¹ at 280 nm [13]

AF 568 Correction Factor at

280 nm
~0.53 [15]

Optimal DOL 2-10 [9][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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